![molecular formula C16H9NO2 B14283832 12H-[1]Benzopyrano[2,3-b]quinolin-12-one CAS No. 128676-96-0](/img/structure/B14283832.png)
12H-[1]Benzopyrano[2,3-b]quinolin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-1Benzopyrano[2,3-b]quinolin-12-one is a heterocyclic compound that belongs to the class of pyranoquinolines This compound is characterized by a fused ring system consisting of a benzopyran moiety and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinolin-12-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde or 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production of 12H-1Benzopyrano[2,3-b]quinolin-12-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity while minimizing costs and environmental impact. The use of readily available starting materials and a simple workup procedure makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinolin-12-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form quinoline derivatives.
- Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
- Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and pyranoquinoline derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
12H-1Benzopyrano[2,3-b]quinolin-12-one has a wide range of scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology: Exhibits significant biological activities such as antileishmanial, antimalarial, antitumor, antioxidant, anti-inflammatory, anticancer, antiallergic, psychotropic, and estrogenic activities .
- Medicine: Potential therapeutic agent for the treatment of various diseases due to its diverse biological activities.
- Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinolin-12-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors .
Comparison with Similar Compounds
Similar Compounds::
- Pyrano[2,3-b]quinoline: Shares a similar fused ring system but lacks the benzopyran moiety.
- Benzo[h]pyrano[2,3-b]quinoline: Similar structure but with different substitution patterns.
Uniqueness: 12H-1Benzopyrano[2,3-b]quinolin-12-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
128676-96-0 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
chromeno[2,3-b]quinolin-12-one |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-4-8-14(11)19-16-12(15)9-10-5-1-3-7-13(10)17-16/h1-9H |
InChI Key |
SWMLNVDSRAVOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)C4=CC=CC=C4OC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
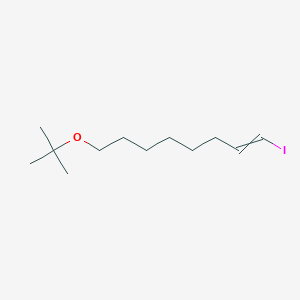
![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
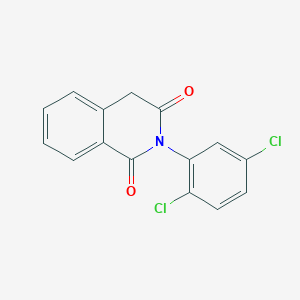

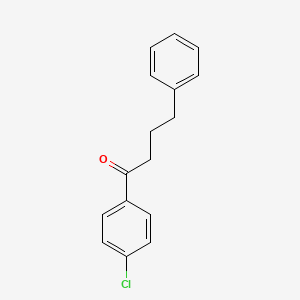
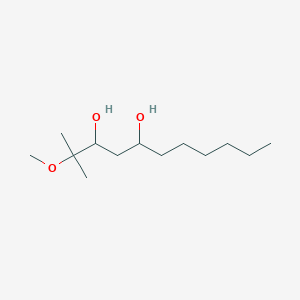

![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)
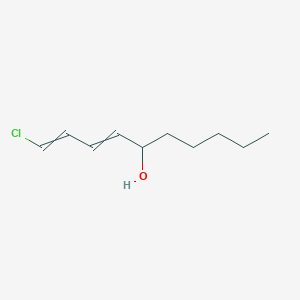
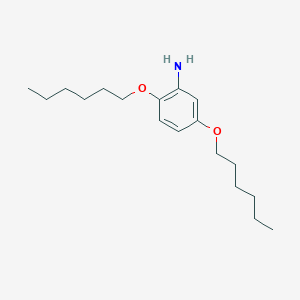
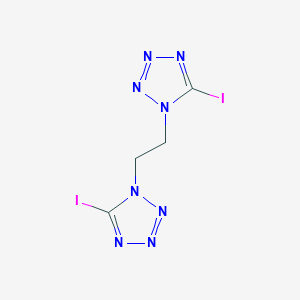
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
